trans (+/-) Tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate
Overview
Description
The compound “trans (+/-) Tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate” is likely a piperidine derivative. Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom . The “4-(4-chlorophenyl)” indicates the presence of a chlorophenyl group at the 4th position of the piperidine ring. The “Tert-butyl” and “carboxylate” groups are likely attached to the nitrogen atom and the 3rd carbon atom of the piperidine ring, respectively .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a tert-butyl group, a carboxylate group, and a chlorophenyl group . The exact structure would depend on the specific locations of these groups on the piperidine ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing carboxylate and chlorophenyl groups, as well as the electron-donating tert-butyl group . The compound might undergo nucleophilic substitution reactions at the carbon attached to the chlorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylate group might make the compound polar and capable of forming hydrogen bonds .Scientific Research Applications
Synthesis and Chemical Properties
Stereoselective Syntheses : Research by Boev et al. (2015) focused on the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, demonstrating the versatility of this compound in creating various isomers (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
Novel Scaffolds for Substituted Piperidines : Harmsen et al. (2011) described the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate as a new scaffold for preparing substituted piperidines, showcasing its potential as a base structure for further chemical modifications (Harmsen, Sydnes, Törnroos, & Haug, 2011).
Applications in Medicinal Chemistry
- Enzyme-Catalyzed Resolutions : Solymár, Forró, and Fülöp (2004) explored the enantioselective kinetic resolution of piperidine hydroxy esters, which is crucial in the synthesis of enantiomerically pure compounds used in drug development (Solymár, Forró, & Fülöp, 2004).
Advanced Organic Syntheses
Synthesis of Pipecolic Acid Derivatives : A study by Purkayastha et al. (2010) demonstrated the use of similar compounds in the synthesis of pipecolic acid derivatives, important in the development of pharmaceuticals (Purkayastha, Shendage, Froehlich, & Haufe, 2010).
Synthesis of Cyclopropanation Compounds : Fukuda and Katsuki (1997) utilized related compounds for the highly enantioselective cyclopropanation of styrene derivatives, highlighting its application in creating compounds with specific stereochemistry (Fukuda & Katsuki, 1997).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl (3S,4S)-4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-16(2,3)21-15(20)18-9-8-13(14(19)10-18)11-4-6-12(17)7-5-11/h4-7,13-14,19H,8-10H2,1-3H3/t13-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHQJGAYTCBZOR-UONOGXRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans (+/-) Tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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